3'-Methoxy-5'-methylbiphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

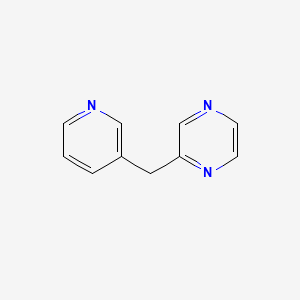

“3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid” is a chemical compound with the CAS Number: 1215205-54-1 . It has a molecular weight of 242.27 and its IUPAC name is 3’-methoxy-5’-methyl [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular formula of “3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid” is C15H14O3 . Its InChI code is 1S/C15H14O3/c1-10-6-13 (9-14 (7-10)18-2)11-4-3-5-12 (8-11)15 (16)17/h3-9H,1-2H3, (H,16,17) . The compound has a complexity of 290 and a topological polar surface area of 46.5Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid” include a molecular weight of 242.27 , a molecular formula of C15H14O3 , and an InChI code of 1S/C15H14O3/c1-10-6-13 (9-14 (7-10)18-2)11-4-3-5-12 (8-11)15 (16)17/h3-9H,1-2H3, (H,16,17) . The compound has a complexity of 290 and a topological polar surface area of 46.5Ų .Applications De Recherche Scientifique

Synthesis and Chemical Applications

3'-Methoxy-5'-methylbiphenyl-3-carboxylic acid and its derivatives show promising applications in synthetic chemistry. A study highlights the synthesis of novel indole-benzimidazole derivatives using indole carboxylic acids, showing the potential of these compounds in creating complex molecular structures (Wang et al., 2016). Another research demonstrates the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, indicating its role as a precursor for potent receptor antagonists (Hirokawa et al., 2000). Additionally, the synthesis of 3,5-dimethoxy-4-methyl benzoic acid via selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids highlights its importance in chemical synthesis (Sinha et al., 2000).

Bioactive Compound Discovery

Compounds structurally related to this compound have been isolated from natural sources and exhibit various bioactivities. For instance, furan-2-carboxylic acids derived from Nicotiana tabacum roots show significant anti-tobacco mosaic virus and cytotoxicity activities (Wu et al., 2018). Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus demonstrate antioxidant activity (Xu et al., 2017). Moreover, phthalide derivatives isolated from Pestalotiopsis photiniae exhibit antifungal activities against plant pathogens, underlining the potential of these compounds in agriculture (Yang et al., 2011).

Molecular Structure and Properties

Studies on the molecular structure and properties of compounds related to this compound have provided insights into their potential applications. The structure and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid were investigated, revealing information on its alkylation and nitration reactions (Shtabova et al., 2005). The crystal and molecular structure of 5-methoxyindole-2-carboxylic acid were determined, offering valuable information on intermolecular interactions (Morzyk-Ociepa et al., 2004).

Propriétés

IUPAC Name |

3-(3-methoxy-5-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-13(9-14(7-10)18-2)11-4-3-5-12(8-11)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTDJCWCCVUXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681794 |

Source

|

| Record name | 3'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-54-1 |

Source

|

| Record name | 3'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)